

The Role of 4-Oxoctanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

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Compound of Interest

Compound Name: 4-oxooctanoyl-CoA

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Abstract

This technical guide provides a comprehensive exploration of the function of **4-oxooctanoyl-CoA**, a key intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. Dicarboxylic acids, formed via ω -oxidation of monocarboxylic acids, are primarily chain-shortened within peroxisomes, a process critical for lipid homeostasis and cellular energy balance. This document details the enzymatic steps leading to the formation and subsequent cleavage of **4-oxooctanoyl-CoA**, presents quantitative data on related enzyme activities, and provides detailed experimental protocols for the analysis of this pathway. Furthermore, it visualizes the metabolic and signaling pathways associated with dicarboxylic acid metabolism, offering a valuable resource for researchers in metabolism, cellular biology, and drug development.

Introduction to Peroxisomal Dicarboxylic Acid Beta-Oxidation

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the beta-oxidation of specific lipid molecules that are poor substrates for mitochondria.^{[1][2][3]} These include very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids (DCAs).^{[1][2][4]} DCAs are produced from monocarboxylic fatty acids through ω -oxidation in the endoplasmic reticulum, particularly when mitochondrial beta-oxidation is overloaded or impaired.^{[1][4]} The subsequent catabolism of DCAs occurs predominantly in

peroxisomes, representing an alternative pathway to mitigate the potential toxicity of fatty acid accumulation.[\[1\]](#)[\[4\]](#)

The peroxisomal beta-oxidation of DCAs is a cyclical process that shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened dicarboxyl-CoA.[\[1\]](#)[\[5\]](#) This pathway is biochemically similar to mitochondrial beta-oxidation but is catalyzed by a distinct set of enzymes and is not directly coupled to ATP synthesis.[\[3\]](#)[\[6\]](#)[\[7\]](#)

The Formation and Fate of 4-Oxoctanoyl-CoA

4-Oxoctanoyl-CoA is a critical intermediate in the peroxisomal beta-oxidation of octanedioic acid (suberic acid) and longer-chain dicarboxylic acids that have been shortened to an eight-carbon chain. For clarity in the context of the beta-oxidation spiral, this molecule is systematically named 3-oxooctanedioyl-CoA, with the carbon numbering starting from the carboxyl group activated to a CoA ester. The term "**4-oxooctanoyl-CoA**" will be used here as specified in the topic, assuming numbering from the non-activated carboxyl end.

The generation of **4-oxooctanoyl-CoA** involves the first three steps of a beta-oxidation cycle acting on octanedioyl-CoA:

- Dehydrogenation: Octanedioyl-CoA is first oxidized by the peroxisomal acyl-CoA oxidase 1 (ACOX1), introducing a double bond between the alpha (C2) and beta (C3) carbons to form trans-2-octenoyl-CoA.[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Hydration: The L-bifunctional protein (L-PBE, also known as EHHADH) then catalyzes the hydration of the double bond, yielding 3-hydroxyoctanoyl-CoA.[\[1\]](#)[\[5\]](#)[\[8\]](#)
- Dehydrogenation: The same L-bifunctional protein dehydrogenates 3-hydroxyoctanoyl-CoA to produce **4-oxooctanoyl-CoA** (3-oxooctanedioyl-CoA).[\[1\]](#)[\[5\]](#)

The final step of this cycle is the thiolytic cleavage of **4-oxooctanoyl-CoA**.

- Thiolytic Cleavage: A peroxisomal thiolase, such as sterol carrier protein X (SCPx) or 3-ketoacyl-CoA thiolase B (ThB), catalyzes the cleavage of **4-oxooctanoyl-CoA** by Coenzyme A.[\[1\]](#)[\[8\]](#)[\[10\]](#) This reaction yields acetyl-CoA and hexanedioyl-CoA (adipyl-CoA).[\[11\]](#) The resulting hexanedioyl-CoA can then enter subsequent rounds of beta-oxidation.

Quantitative Data

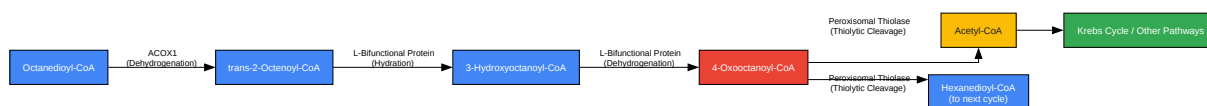
While specific kinetic data for **4-oxooctanoyl-CoA** is not readily available in the literature, data for the enzymes involved in dicarboxylic acid beta-oxidation provide valuable insights into the efficiency of this pathway.

Enzyme	Substrate	Km (μM)	Vmax (nmol/min/mg protein)	Source Organism	Notes
Acyl-CoA Oxidase (ACOX1)	Dodecanedioyl-CoA (DC12-CoA)	-	-	Rat Liver	Activity is induced by peroxisome proliferators. [11]
Acyl-CoA Oxidase (ACOX1)	Suberoyl-CoA (DC8-CoA)	Increasing with decreasing chain length	Similar for DC6-DC12	Rat Liver	Exhibits substrate inhibition. [11]
L-Bifunctional Protein (EHHADH)	Hexadecanedioic enoyl-CoA	-	-	Human	Considered more important than HSD17B4 for DCA beta-oxidation. [1]
Peroxisomal Thiolase	General 3-ketoacyl-CoAs	-	-	-	Multiple thiolases exist in peroxisomes. [1] [8]

Signaling Pathways and Logical Relationships

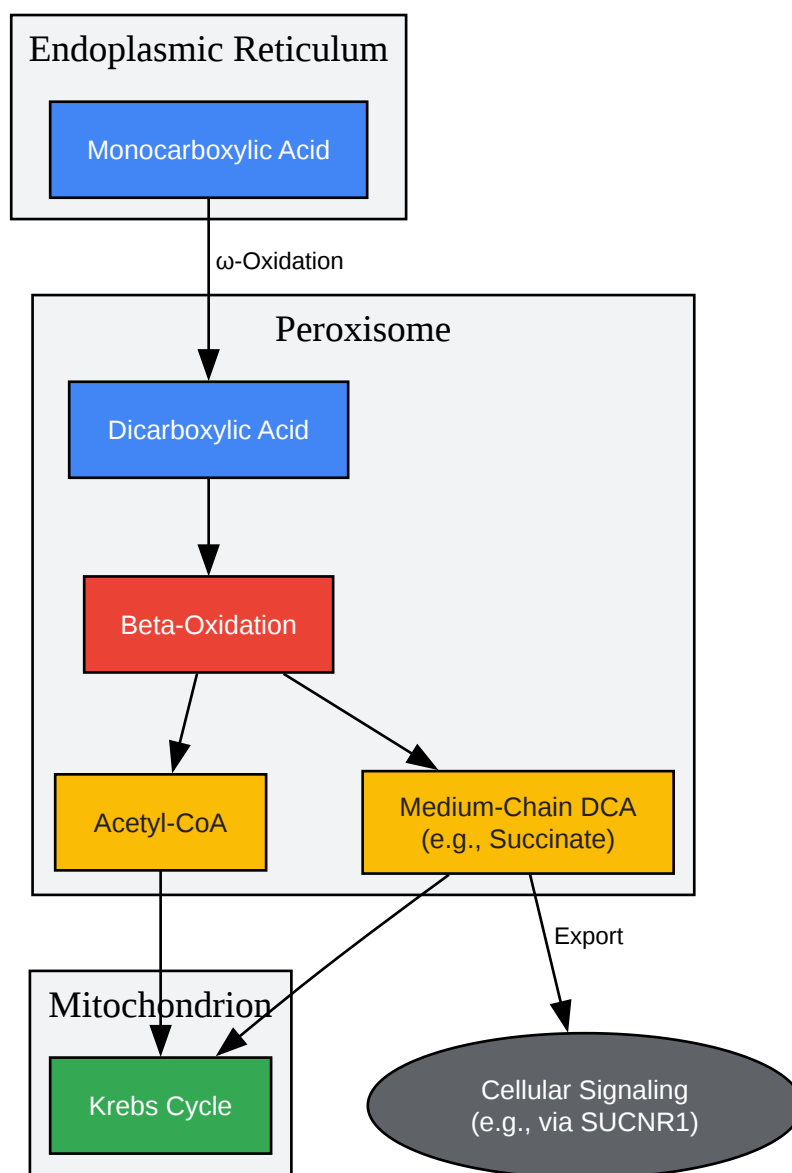
The breakdown of dicarboxylic acids in peroxisomes has implications for cellular signaling, primarily through the production of metabolites that can enter other pathways. The end

products of dicarboxylic acid beta-oxidation are typically medium-chain dicarboxylic acids (like adipic and succinic acid) and acetyl-CoA. Succinyl-CoA, a key intermediate in the Krebs cycle, can be formed from the complete oxidation of odd-chain dicarboxylic acids.[12] These molecules can act as signaling molecules. For instance, succinate can be released from cells and act on cell surface receptors like SUCNR1, influencing various physiological processes. [13][14]



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Caption: Peroxisomal beta-oxidation of octanedioyl-CoA.



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Caption: Inter-organellar flow and signaling of DCA metabolism.

Experimental Protocols

Synthesis of 4-Oxoctanoyl-CoA

A chemo-enzymatic approach can be employed for the synthesis of **4-oxooctanoyl-CoA**. This protocol is adapted from general methods for acyl-CoA synthesis.[15][16]

Materials:

- Octanedioic acid
- Coenzyme A (CoA)
- N,N'-Carbonyldiimidazole (CDI)
- Tetrahydrofuran (THF), anhydrous
- Sodium bicarbonate (NaHCO_3) solution, 0.5 M
- Standard laboratory glassware and magnetic stirrer
- HPLC-MS system for purification and verification

Procedure:

- Activation of Octanedioic Acid:
 - Dissolve 4 equivalents of CDI in anhydrous THF.
 - Add 4.8 equivalents of octanedioic acid to the CDI solution.
 - Stir the reaction mixture at room temperature for 1 hour. This forms the activated carboxyl group.
- Thioester Formation:
 - Dissolve 1 equivalent of Coenzyme A in 0.5 M NaHCO_3 solution.
 - Add the CoA solution to the activated octanedioic acid mixture.
 - Stir the reaction for 45 minutes at room temperature.
- Purification and Verification:
 - Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
 - Re-dissolve the lyophilized powder in water.

- Purify the octanedioyl-CoA using reverse-phase HPLC.
- Verify the product identity and purity by LC-MS/MS.[\[17\]](#)[\[18\]](#)
- Enzymatic Conversion to **4-Oxo-octanoyl-CoA**:
 - Incubate the purified octanedioyl-CoA with purified peroxisomal acyl-CoA oxidase (ACOX1) and L-bifunctional protein (EHHADH) in a suitable buffer containing FAD and NAD⁺.
 - Monitor the reaction progress by LC-MS/MS for the appearance of the desired product.
 - Purify the resulting **4-oxo-octanoyl-CoA** using HPLC.

In Vitro Peroxisomal Beta-Oxidation Assay

This protocol measures the beta-oxidation of a dicarboxylic acid substrate by isolated peroxisomes. The protocol is adapted from methods for measuring fatty acid oxidation.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- Isolated and purified peroxisomes
- [¹⁴C]-labeled octanedioic acid
- Assay buffer (e.g., Seahorse XF base media supplemented with ATP)[\[19\]](#)
- Coenzyme A, NAD⁺, FAD
- Scintillation counter and vials

Procedure:

- Peroxisome Isolation: Isolate peroxisomes from liver tissue or cultured cells using density gradient centrifugation.[\[19\]](#)
- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

- Assay buffer
- Isolated peroxisomes (e.g., 50 µg of protein)
- [¹⁴C]-labeled octanedioic acid
- CoA, NAD⁺, FAD at appropriate concentrations
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.
- Separation of Products: Centrifuge the tubes to pellet the precipitated protein. The supernatant contains the acid-soluble metabolites (ASM), which include [¹⁴C]-acetyl-CoA and chain-shortened [¹⁴C]-dicarboxylyl-CoAs.
- Quantification:
 - Transfer the supernatant to a scintillation vial.
 - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
 - The amount of radioactivity in the ASM fraction is proportional to the rate of beta-oxidation.

Quantification of 4-Oxoctanoyl-CoA by LC-MS/MS

This protocol provides a method for the quantitative analysis of **4-oxooctanoyl-CoA** in biological samples, adapted from general acyl-CoA quantification methods.[\[17\]](#)[\[18\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Materials:

- Biological sample (e.g., cell lysate, tissue homogenate)
- Internal standard (e.g., an odd-chain dicarboxylyl-CoA)
- Extraction solution (e.g., acetonitrile/methanol/water mixture)

- LC-MS/MS system with a triple quadrupole mass spectrometer
- Reverse-phase C18 column

Procedure:

- Sample Extraction:
 - Homogenize the biological sample in ice-cold extraction solution containing the internal standard.
 - Centrifuge to pellet cellular debris.
 - Collect the supernatant.
- LC Separation:
 - Inject the supernatant onto a reverse-phase C18 column.
 - Use a gradient of mobile phase A (e.g., aqueous ammonium acetate) and mobile phase B (e.g., acetonitrile) to separate the acyl-CoAs.
- MS/MS Detection:
 - Use electrospray ionization (ESI) in positive ion mode.
 - Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of **4-oxooctanoyl-CoA** and the internal standard. A characteristic neutral loss of 507 Da is common for CoA esters.[\[17\]](#)
- Quantification:
 - Generate a standard curve using synthesized **4-oxooctanoyl-CoA**.
 - Quantify the amount of **4-oxooctanoyl-CoA** in the sample by comparing its peak area to that of the internal standard and the standard curve.

Caption: Workflow for LC-MS/MS quantification of **4-oxooctanoyl-CoA**.

Conclusion

4-Oxo-octanoyl-CoA is a pivotal, albeit transient, intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. Understanding its formation, metabolism, and the enzymes that act upon it is crucial for a complete picture of cellular lipid metabolism. The protocols and pathways detailed in this guide provide a framework for researchers to investigate the role of dicarboxylic acid metabolism in health and disease, and to explore potential therapeutic interventions targeting this pathway. Further research is warranted to elucidate the specific enzyme kinetics and potential signaling roles of **4-oxo-octanoyl-CoA** and other dicarboxylic acid intermediates.

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